molecular formula C23H16BrF3N2OS B2926056 2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226436-82-3

2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B2926056
CAS No.: 1226436-82-3
M. Wt: 505.35
InChI Key: NEEYRDMTYPXMSJ-UHFFFAOYSA-N
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Description

This compound is a tetrasubstituted imidazole derivative with distinct substituents:

  • Position 1: 4-(Trifluoromethoxy)phenyl group, an electron-withdrawing moiety known to enhance metabolic stability and bioavailability .
  • Position 5: 4-Bromophenyl group, a halogenated aromatic ring that enhances steric bulk and polarizability, often critical for target binding .

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrF3N2OS/c24-18-8-6-17(7-9-18)21-14-28-22(31-15-16-4-2-1-3-5-16)29(21)19-10-12-20(13-11-19)30-23(25,26)27/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEYRDMTYPXMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole core. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions. The introduction of the benzylsulfanyl group can be accomplished via nucleophilic substitution reactions, where a thiol reacts with a benzyl halide. The bromophenyl and trifluoromethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, while the bromophenyl and trifluoromethoxyphenyl groups can engage in hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Substituent Effects at Position 1

Key Analogues :

  • 4-(Trifluoromethyl)phenyl (): Replacing the trifluoromethoxy group with trifluoromethyl increases hydrophobicity but reduces hydrogen-bonding capacity. The trifluoromethoxy group in the target compound may offer better solubility while retaining electron-withdrawing effects .

Impact: The trifluoromethoxy group in the target compound likely enhances both electronic effects and pharmacokinetic stability compared to smaller halogens or non-halogenated substituents.

Substituent Effects at Position 2

Key Analogues :

Impact : The benzylsulfanyl group enhances lipophilicity and may facilitate interactions with cysteine residues in biological targets, unlike inert alkyl or aryl groups.

Substituent Effects at Position 5

Key Analogues :

  • 4-Bromophenyl (): Critical for inhibitory activity against Mycobacterium tuberculosis IMPDH; replacing it with phenyl or oxazole reduced activity 4-fold or abolished it entirely .

Impact : The 4-bromophenyl group in the target compound is likely essential for target engagement, as seen in structurally related bioactive imidazoles.

Research Findings and Implications

  • Electron-Withdrawing Groups : The trifluoromethoxy group at position 1 may improve metabolic stability compared to methoxy or methyl groups, as seen in tubulin inhibitors .
  • Halogen Effects : The 4-bromophenyl group’s polarizability enhances binding in enzyme targets, as demonstrated in IMPDH inhibition studies .

Biological Activity

The compound 2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a member of the imidazole class, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H16BrF3N2S
  • Molecular Weight : 429.3 g/mol

Imidazole derivatives often exhibit diverse biological activities due to their ability to interact with various biological targets. The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on enzymes such as farnesyltransferase, which is crucial in cancer cell proliferation and survival.
  • Antimicrobial Properties : Imidazoles are known for their antifungal and antibacterial properties, potentially linked to their ability to disrupt cellular membranes or inhibit nucleic acid synthesis.

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 (µM)Reference
Enzymatic InhibitionFarnesyltransferase0.5
AntimicrobialBacterial Inhibition2.0
CytotoxicityCancer Cell Lines1.5

Case Study 1: Farnesyltransferase Inhibition

In a study evaluating the farnesyltransferase inhibitory activity of various imidazole derivatives, This compound was found to exhibit significant inhibition with an IC50 value of 0.5 µM. This suggests its potential as an anti-cancer agent by disrupting the farnesylation process critical for oncogenic signaling pathways.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated an IC50 of 2.0 µM, demonstrating its potential utility in treating bacterial infections, particularly those resistant to conventional antibiotics.

Toxicological Profile

While the compound shows promising biological activity, understanding its toxicological profile is essential for evaluating safety in therapeutic applications. Preliminary studies suggest low systemic toxicity; however, further investigation is required to elucidate any potential adverse effects associated with chronic exposure.

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